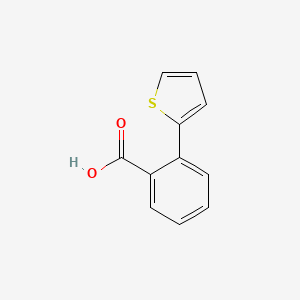

2-(2-Thienyl)benzoic acid

Übersicht

Beschreibung

2-(2-Thienyl)benzoic acid is a compound that has been studied for its various properties and potential applications in different fields. The compound and its derivatives have been characterized using various spectroscopic techniques and theoretical calculations to understand their molecular structure and behavior.

Synthesis Analysis

The synthesis of derivatives of 2-(2-thienyl)benzoic acid involves different chemical reactions. For instance, a new compound of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was synthesized through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . This synthesis process was characterized by elemental analysis, IR, UV, and X-ray diffraction methods, indicating the formation of a 3-D network through intermolecular hydrogen bonding.

Molecular Structure Analysis

The molecular structure of derivatives of 2-(2-thienyl)benzoic acid has been extensively studied using density functional theory (DFT) calculations and spectroscopic methods. For example, the molecular geometry, vibrational wavenumbers, and NMR chemical shift values of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid were calculated using DFT/B3LYP method with a 6-311G(d,p) basis set . Similarly, the structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated, identifying the most stable conformer and analyzing intermolecular hydrogen bonds in its dimer structure .

Chemical Reactions Analysis

The chemical behavior of 2-(2-thienyl)benzoic acid derivatives can be inferred from their molecular structure and the presence of reactive functional groups. The carbonyl groups in the synthesized compounds are identified as active centers, which could participate in further chemical reactions . The study of these compounds' reactivity is essential for their potential application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-thienyl)benzoic acid derivatives have been characterized through various analytical techniques. The thermal stability of these compounds was assessed using TG/DTA thermal analysis, with one compound being stable below 298 °C in a nitrogen atmosphere . The electronic properties, such as HOMO and LUMO energies, were determined by time-dependent TD-DFT approach, and thermodynamic properties at different temperatures were calculated . These properties are crucial for understanding the behavior of these compounds under different conditions and for their practical applications.

Wissenschaftliche Forschungsanwendungen

-

Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol

- Summary of Application : 2-substituted benzothiazoles, which are structurally similar to “2-(2-Thienyl)benzoic acid”, exhibit diverse biological activities, including anticonvulsant, antimicrobial, and antioxidant properties, making them valuable in drug discovery .

- Methods of Application : This review unveils an array of methods employed by chemists to prepare these compounds using 2-aminothiophenol as one of the precursors with other varied reactants .

- Results or Outcomes : The unique reactivity of these compounds, especially at the carbon position between nitrogen and sulfur, has sparked wide interest .

-

Selective Oxidation of Benzyl Alcohol by WO42− Catalyst

- Summary of Application : Benzoic acid, which can be produced by the selective oxidation of benzyl alcohol, finds extensive applications in the fields of medicine, food, and the chemical industry .

- Methods of Application : In this work, a WO42− catalyst was successfully prepared via methylation and ion exchange, in which a porous aromatic framework acts as a carrier while WO42− serves as the active catalytic site .

- Results or Outcomes : The catalyst showed distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid .

-

2-(2-Thienylcarbonyl)benzoic acid : This compound, also known as 2-(2-Thenoyl)benzoic acid or 2-(Thiophene-2-carbonyl)benzoic acid, has a molecular formula of C12H8O3S . It’s available from various chemical suppliers , indicating that it may be used as a starting material or intermediate in various chemical reactions.

-

2-(2-Thienyl)benzoic acid : This compound is listed in chemical databases, suggesting that it may also be used in scientific research or industrial applications .

-

2-(2-Thienylcarbonyl)benzoic acid : This compound, also known as 2-(2-Thenoyl)benzoic acid or 2-(Thiophene-2-carbonyl)benzoic acid, has a molecular formula of C12H8O3S . It’s available from various chemical suppliers , indicating that it may be used as a starting material or intermediate in various chemical reactions.

-

2-(2-Thienyl)benzoic acid : This compound is listed in chemical databases, suggesting that it may also be used in scientific research or industrial applications .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSOQCSYONDNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408384 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienyl)benzoic acid | |

CAS RN |

6072-49-7 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)